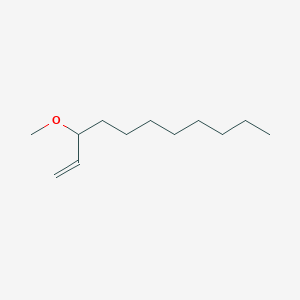

3-Methoxyundec-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917836-71-6 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

3-methoxyundec-1-ene |

InChI |

InChI=1S/C12H24O/c1-4-6-7-8-9-10-11-12(5-2)13-3/h5,12H,2,4,6-11H2,1,3H3 |

InChI Key |

PVJNOPTVAARPJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxyundec 1 Ene and Its Stereoisomers

Regioselective and Stereoselective Synthesis Strategies for Methoxyundecenes

Regioselective synthesis aims to control the specific position of functional groups within a molecule, while stereoselective synthesis controls their three-dimensional arrangement. ethz.ch For 3-methoxyundec-1-ene, regioselectivity ensures the methoxy (B1213986) group is at the C3 position and the double bond is between C1 and C2. Stereoselective strategies are crucial for producing a single enantiomer, either the (R)- or (S)-isomer, which arises from the chiral center at C3. ethz.ch Achieving high levels of both regio- and stereocontrol often requires multi-step syntheses utilizing chiral auxiliaries, asymmetric catalysts, or starting materials from the chiral pool. ethz.ch

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added to create a library of related compounds. wikipedia.org In this context, one might start with a common precursor, such as undec-1-ene, and apply various reactions to introduce a methoxy group at different positions, thereby generating a family of methoxyundecene isomers, including the desired 3-methoxy derivative. While this approach is powerful for creating molecular diversity, it can be less efficient for producing a single target molecule, often resulting in lower yields and complex purification challenges. cmu.edu

| Synthesis Strategy | Description | Application to this compound | Advantages/Disadvantages |

| Convergent | Smaller, independently synthesized fragments are combined to form the final product. researchgate.net | Coupling a C3 allyl-methoxy fragment with a C8 alkyl fragment. | Advantage: Higher overall yield, easier purification of intermediates. researchgate.netDisadvantage: Requires development of multiple synthetic routes. |

| Divergent | A common core is elaborated through sequential reactions to create a library of compounds. wikipedia.org | Starting with an undecene backbone and introducing a methoxy group at various positions. | Advantage: Efficient for generating molecular diversity. wikipedia.orgDisadvantage: Often results in lower yield for a single target and separation difficulties. cmu.edu |

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions. Modern organometallic catalysis offers powerful tools to achieve this with high precision.

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, providing a versatile method for synthesizing complex alkenes. mdpi.com The reaction is catalyzed by metal carbene complexes, most notably those based on ruthenium and molybdenum. chemtube3d.com

Application of Modern Carbon-Carbon Bond Forming Reactions

Olefin Metathesis Protocols for Unsaturated Ethers

Cross-Metathesis with Terminal Olefins

Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different alkenes. mdpi.com It is a highly effective strategy for synthesizing this compound. This can be achieved by reacting 1-nonene (B85954) with allyl methyl ether. The reaction is driven by the release of ethylene (B1197577) gas, a volatile byproduct. chemtube3d.com The choice of catalyst is critical for achieving high yields and stereoselectivity. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are widely used. mdpi.com The steric and electronic properties of the N-heterocyclic carbene (NHC) ligands on the ruthenium center can be tuned to optimize reactivity for specific substrates, including sterically hindered olefins. organic-chemistry.org For instance, catalysts with less bulky NHC ligands have shown increased efficiency in reactions forming certain disubstituted olefins. organic-chemistry.org Cross-metathesis has been successfully employed to create E-olefins in related long-chain ether systems. molaid.comresearchgate.net

| Catalyst Type | Common Name | Key Features & Applications |

| First-Generation Ru Catalyst | Grubbs' Catalyst (1st Gen) | Utilizes tricyclohexylphosphine (B42057) ligands; effective for general metathesis but less active for hindered or electron-deficient olefins. |

| Second-Generation Ru Catalyst | Grubbs' Catalyst (2nd Gen) | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity, stability, and broader substrate scope. organic-chemistry.org |

| Second-Generation Ru Catalyst | Hoveyda-Grubbs' Catalyst (2nd Gen) | Incorporates a chelating isopropoxystyrene ether ligand, providing enhanced stability and allowing for catalyst recovery. mdpi.com |

| Stereoretentive Mo/W Catalysts | Schrock MAP Catalysts | Molybdenum or tungsten-based catalysts capable of preserving the stereochemistry of the starting olefin, enabling the synthesis of stereodefined Z- or E-trisubstituted alkenes. nih.gov |

Considerations for Ring-Closing Metathesis in Related Systems

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis used to synthesize cyclic compounds, including unsaturated cyclic ethers. acs.org While this compound is an acyclic molecule, the extensive research on RCM provides valuable insights applicable to its synthesis. Studies on the formation of medium-sized cyclic ethers demonstrate the compatibility of various metathesis catalysts with ether functional groups. acs.orgresearchgate.net These studies show that factors influencing RCM, such as catalyst choice and the substitution pattern of the diene, can inform the design of intermolecular cross-metathesis reactions. For example, the successful synthesis of seven-membered cyclic ethers using specific ruthenium catalysts highlights their robustness in the presence of oxygen atoms. acs.org Furthermore, the development of molybdenum-based catalysts for the enantioselective RCM of unsaturated pyrans showcases the potential for achieving high stereocontrol in metathesis reactions involving ethers. acs.org

| Cyclic Ether System | Catalyst Used | Key Finding | Reference |

| Seven-membered cyclic ethers | Ru-I or Ru-II (Grubbs' type) | High cis-selectivity (up to 93:7) was achieved in the formation of the cyclic ether product. | acs.org |

| Unsaturated pyrans (six-membered) | Chiral Mo-based catalyst | Catalytic enantioselective synthesis of optically enriched unsaturated cyclic tertiary ethers was achieved with up to >99% ee. | acs.org |

| Large oxacycles (7-13 members) | Grubbs' Ru complex | Reaction efficiency was high for smaller rings (oxepene) but dropped as ring size increased. | acs.org |

| Alkenyl-substituted cyclic enol ethers | Grubbs' Ru complex | Ring-closing enyne metathesis proved effective for preparing six- and seven-membered cyclic enol ethers. | rsc.org |

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds adjacent to a double bond. thieme-connect.com This method can be adapted for the synthesis of this compound. A potential strategy involves the reaction of an eight-carbon nucleophile (e.g., an organozinc or Grignard reagent derived from octyl bromide) with a three-carbon electrophile, such as an activated derivative of allyl methyl ether. A significant challenge in this approach is that alkoxy groups are typically poor leaving groups. However, recent advancements have shown that C–O bond cleavage of allylic alkyl ethers can be achieved in palladium-catalyzed reactions, particularly through the use of alcohol solvents that activate the ether via hydrogen bonding, eliminating the need for other additives. acs.org The use of chiral ligands on the palladium catalyst allows for the asymmetric synthesis of the product, providing control over the stereocenter at the C3 position. thieme-connect.com This method offers a powerful alternative to olefin metathesis for constructing the chiral allylic ether motif.

Enantioselective Synthesis of Chiral Methoxyundecenes

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)-3-methoxyundec-1-ene and (S)-3-methoxyundec-1-ene). The synthesis of a single enantiomer, known as enantioselective synthesis, is of paramount importance, particularly in pharmaceutical and biological contexts, as different enantiomers can exhibit vastly different activities. libretexts.org Achieving this requires strategies that can control the three-dimensional arrangement of atoms during the formation of the chiral center. cutm.ac.in Three primary approaches to enantioselective synthesis are the chiral pool approach, the use of asymmetric catalysis, and the application of chiral auxiliaries. wordpress.com

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the chirality inherent in nature's "chiral pool," which includes compounds like amino acids, sugars, and terpenes. cutm.ac.iniipseries.org The core idea is to convert these natural building blocks into the desired target molecule while preserving the original stereocenter. wikipedia.org

For the synthesis of a specific enantiomer of this compound, one could consider a starting material from the chiral pool that already contains a stereocenter with the desired absolute configuration. For example, a chiral alcohol or aldehyde derived from a natural source like an amino acid (e.g., L-alanine or L-leucine after deamination and reduction) or a carbohydrate could serve as a precursor.

The synthetic sequence would involve chemically modifying this precursor. This could include chain-elongation steps, such as Wittig reactions or Grignard additions, to construct the undecene carbon skeleton. The methoxy group would be introduced via an etherification reaction. A critical consideration in this approach is ensuring that the reaction sequence does not affect the integrity of the original stereocenter. This method is often one of the most straightforward ways to obtain an enantiomerically pure product, provided a suitable and affordable starting material can be identified in the chiral pool. wikipedia.org

Asymmetric catalysis is an elegant approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. libretexts.orgiipseries.org This method avoids the use of stoichiometric amounts of chiral material. The catalyst creates a chiral environment that forces the reaction to proceed along one stereochemical pathway over the other. libretexts.org

Several catalytic strategies could be applied to the synthesis of chiral this compound. One prominent method is the asymmetric reduction of a prochiral ketone, undec-1-en-3-one. Catalytic asymmetric hydrogenation or transfer hydrogenation using a chiral transition-metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral ligands) could selectively produce one enantiomer of the corresponding alcohol, undec-1-en-3-ol (B1598759). tu-dresden.de This chiral alcohol can then be easily converted to this compound via etherification.

Alternatively, direct catalytic asymmetric reactions that form the C-O or C-C bond could be employed. For example, organocatalysts, such as chiral diarylprolinol silyl (B83357) ethers, have been shown to be effective in catalyzing asymmetric Michael additions to α,β-unsaturated aldehydes, establishing a chiral center. acs.orgacs.org Similarly, copper complexes with chiral ligands, such as bisoxazolines, are powerful catalysts for a variety of asymmetric transformations, including conjugate additions and aminations, demonstrating their potential for creating chiral centers with high enantioselectivity. nih.govrsc.org

Table 3: Examples of Asymmetric Catalysis Systems

| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalyst | Diarylprolinol Silyl Ether | Michael Reaction, Diels-Alder | >95% acs.orgorganic-chemistry.org |

| Transition Metal | Copper(I)-Bisoxazoline (Box) | Dearomative Amination, Cycloaddition | 85-99% nih.govrsc.org |

| Transition Metal | Rhodium-Chiral Phosphine | Asymmetric Transfer Hydrogenation | >95% tu-dresden.de |

| Transition Metal | Ruthenium-BINAP | Asymmetric Hydrogenation | >90% |

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry during a synthesis. chemeurope.com In this approach, a prochiral substrate is temporarily attached to an optically pure compound, the chiral auxiliary. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction through steric hindrance or other electronic effects, leading to the formation of one diastereomer in preference to the other. chemeurope.comuwindsor.ca Finally, the auxiliary is cleaved from the product and can often be recovered for reuse. chemeurope.com

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgrsc.org To synthesize chiral this compound, one could start with an N-acylated Evans auxiliary. Deprotonation with a suitable base generates a chiral enolate. This enolate can then undergo a highly diastereoselective alkylation reaction. uwindsor.carsc.org For instance, reacting the enolate with an appropriate electrophile would install the octyl chain. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite side, thereby setting the stereochemistry at the α-carbon. wikipedia.org

After the new stereocenter has been created, the N-acyl group can be cleaved from the auxiliary, for example by reduction to the corresponding chiral alcohol, which is the direct precursor to this compound. Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, operate on similar principles and provide powerful alternatives for achieving high levels of asymmetric induction. chemeurope.comwikipedia.org

Etherification and Functional Group Interconversion in Undecene Scaffolds

The synthesis and modification of molecules like this compound rely on a robust set of reactions for forming key bonds and transforming functional groups. Etherification methods are essential for introducing the methoxy group, while functional group interconversions (FGIs) provide the flexibility to modify the undecene scaffold and build molecular complexity.

The most fundamental method for forming the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the precursor alcohol, (R/S)-undec-1-en-3-ol, with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile. This alkoxide subsequently displaces a halide from an electrophilic methyl source, such as methyl iodide or methyl tosylate, in an Sₙ2 reaction to form the final methyl ether. uva.nl A more advanced, non-traditional strategy involves an "umpoled" approach where organometallic reagents (carbanions) react with electrophilic oxygen sources, such as monoperoxyacetals, providing an alternative route to ether formation. acs.org

Functional group interconversion (FGI) refers to the process of converting one functional group into another, a critical strategy in multi-step synthesis. weebly.comnii.ac.jp The undecene scaffold offers several sites for such transformations. The terminal double bond is a versatile handle for a wide range of reactions. For example, it can be hydrogenated to form the corresponding saturated ether, oxidized to an epoxide or diol, or cleaved via ozonolysis to yield an aldehyde. The secondary ether linkage itself can be cleaved under specific conditions, although this is often a challenging transformation. If other functional groups are present on the carbon chain in a synthetic precursor, they can be manipulated as needed. For instance, a carboxylic acid can be reduced to a primary alcohol, which can then be converted to a halide or other leaving group. nii.ac.jp The hydrothermal dehydration of secondary alcohols is another relevant FGI, converting them into alkenes. acs.org

Table 4: Selected Functional Group Interconversions (FGIs) on an Undecene Scaffold

| Starting Group | Reagent(s) | Product Group | Reaction Type |

| Alkene (C=C) | H₂, Pd/C | Alkane | Hydrogenation |

| Alkene (C=C) | m-CPBA | Epoxide | Epoxidation |

| Alkene (C=C) | 1. O₃; 2. DMS | Aldehyde | Ozonolysis |

| Secondary Alcohol (-CH(OH)-) | NaH, CH₃I | Methyl Ether (-CH(OCH₃)-) | Williamson Etherification |

| Secondary Alcohol (-CH(OH)-) | TsCl, pyridine | Tosylate (-CH(OTs)-) | Tosylation |

| Carboxylic Acid (-COOH) | 1. LiAlH₄; 2. H₂O | Primary Alcohol (-CH₂OH) | Reduction |

Strategies for Methoxylation of Unsaturated Alcohols

The conversion of an unsaturated alcohol to its corresponding methyl ether is a foundational transformation in organic synthesis. The most common approach is a variation of the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by nucleophilic substitution with a methylating agent.

A direct synthesis of the stereoisomers of this compound has been reported, starting from the chiral allylic alcohol precursors, (S)-undec-1-en-4-ol and (R)-undec-1-en-4-ol. nih.gov The methoxylation is achieved by treating the alcohol with sodium hydride (NaH) to form the corresponding alkoxide. This intermediate is then reacted with methyl iodide (CH₃I) to yield the target ether. nih.gov This method is effective, providing the desired (S)- and (R)-3-methoxyundec-1-ene in good yield. nih.gov The reaction proceeds with retention of configuration at the stereocenter, allowing for the synthesis of enantiomerically pure products. nih.gov A similar strategy is employed for the synthesis of the isomeric 11-methoxyundec-1-ene (B8618920) from 11-undecen-1-ol, demonstrating the utility of this method for various unsaturated alcohols. rsc.org

Table 1: Synthesis of this compound Stereoisomers via Methoxylation

| Precursor | Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| (S)-undec-1-en-4-ol | 1. NaH (60% in mineral oil)2. CH₃I | DMF, reflux, 10 h | (S)-3-Methoxyundec-1-ene | 80% | nih.gov |

Modern advancements in catalysis offer a broader range of methods for the methylation of alcohols, which could be applied to unsaturated systems. researchgate.net These often fall under the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde. acs.org While frequently used for β-methylation of secondary alcohols with methanol (B129727), these principles are expanding. researchgate.net For instance, heterogeneous platinum catalysts have been used for the methylation of various alcohols using methanol as the C1 source. acs.org Furthermore, transition metal complexes involving iridium, ruthenium, and manganese have been developed for the alkylation of alcohols, which includes methylation. researchgate.netacs.org These catalytic systems provide alternatives to traditional stoichiometric reagents, often with higher atom economy and under milder conditions. researchgate.netrsc.org

Spectroscopic and Advanced Analytical Characterization of 3 Methoxyundec 1 Ene

Optical Rotation Measurements for Stereochemical Assignment of Chiral Methoxyundecenes

Optical rotation is a chiroptical property that provides critical information for the assignment of the absolute configuration of enantiomers. masterorganicchemistry.com This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. masterorganicchemistry.com For a pair of enantiomers, the rotation will be equal in magnitude but opposite in direction. masterorganicchemistry.com The specific rotation ([α]) is a standardized measure of this rotation and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample. masterorganicchemistry.comyoutube.com

The stereochemical assignment of 3-methoxyundec-1-ene, which possesses a single stereocenter at the C3 position, can be determined by comparing the experimentally measured optical rotation with theoretical predictions or with the rotation of a known stereoisomer. The (R) and (S) enantiomers of this compound will exhibit optical rotations that are equal in magnitude and opposite in sign.

In the absence of experimentally determined values for the specific rotation of this compound enantiomers, quantum chemical calculations offer a powerful tool for predicting these values. nih.govacs.org Ab initio and density functional theory (DFT) calculations can be employed to model the chiroptical properties of each enantiomer. nih.govacs.org These computational methods calculate the electric-dipole–magnetic-dipole polarizability tensor to predict the specific rotation. acs.org By comparing the calculated sign and magnitude of the optical rotation for the (R) and (S) configurations with the experimental value, the absolute configuration of the synthesized or isolated sample can be assigned. acs.org

Another advanced technique for the unambiguous assignment of absolute configuration is Vibrational Circular Dichroism (VCD). nih.govbiotools.usamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The experimental VCD spectrum is then compared to the computationally predicted spectrum for a known enantiomer (e.g., the (R)-enantiomer). nih.govamericanlaboratory.com A match between the experimental and calculated spectra confirms the absolute configuration. nih.govamericanlaboratory.com This method is particularly valuable for complex molecules and those that are difficult to crystallize for X-ray analysis. americanlaboratory.com

To illustrate the expected data from such analyses, a hypothetical data table is presented below.

| Stereoisomer | Predicted Specific Rotation [α]D (degrees) | Methodology |

| (R)-3-Methoxyundec-1-ene | +X.X | DFT Calculation |

| (S)-3-Methoxyundec-1-ene | -X.X | DFT Calculation |

Note: The values in this table are hypothetical and serve to illustrate the expected opposite signs for the enantiomers.

Complementary Analytical Techniques for Purity and Identity Confirmation

Beyond stereochemical assignment, a comprehensive characterization of this compound requires the use of several complementary analytical techniques to confirm its structural identity and assess its purity. 6-napse.commaricopa.eduresearchgate.net

Gas Chromatography (GC) , coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for assessing the purity of volatile compounds like this compound. measurlabs.comoup.comnih.gov

GC-FID provides quantitative information on the purity of the sample by separating components based on their boiling points and detecting organic compounds as they elute from the column. measurlabs.com The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity. measurlabs.com

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. 6-napse.com The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for the unequivocal identification of this compound. maricopa.eduresearchgate.net It is also highly effective for identifying and quantifying trace impurities. 6-napse.com

Spectroscopic techniques are indispensable for confirming the structural integrity of the molecule. maricopa.eduresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is arguably the most powerful tool for elucidating the structure of organic compounds. libretexts.orgpressbooks.pub

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. libretexts.org

¹³C NMR indicates the number of unique carbon atoms in the molecule and their chemical environment. libretexts.org The combined interpretation of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework of this compound, confirming the presence of the methoxy (B1213986) group, the double bond, and the undecyl chain. acs.orgpressbooks.pub

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. maricopa.eduacs.orgpressbooks.pub For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-O-C stretching of the ether, C=C stretching of the alkene, and =C-H and C-H stretching and bending vibrations. maricopa.eduacs.org

The following table summarizes the expected analytical data for the confirmation of this compound.

| Analytical Technique | Expected Results for this compound | Information Provided |

| GC-FID | A major peak with a specific retention time. | Purity assessment. |

| GC-MS | A major peak with a specific retention time and a mass spectrum showing the molecular ion and characteristic fragmentation patterns. | Identity confirmation and impurity identification. |

| ¹H NMR | Resonances corresponding to the protons of the vinyl group, the methoxy group, the proton at C3, and the protons of the octyl chain, with specific chemical shifts and coupling patterns. | Detailed structural information of the proton framework. |

| ¹³C NMR | Resonances for each of the 12 carbon atoms in their unique chemical environments. | Information on the carbon skeleton. |

| IR Spectroscopy | Absorption bands characteristic of an ether (C-O-C stretch) and an alkene (C=C and =C-H stretches). | Functional group identification. |

The combined application of these advanced analytical and spectroscopic methods provides a robust framework for the unambiguous stereochemical assignment, identity confirmation, and purity assessment of this compound.

Reactivity Profiles and Mechanistic Investigations of 3 Methoxyundec 1 Ene

Reactions Involving the Terminal Olefinic Moiety

The presence of a terminal double bond in 3-methoxyundec-1-ene dictates its chemical reactivity, making it a substrate for reactions that target areas of high electron density. The adjacent methoxy (B1213986) group at the allylic position can exert electronic and steric influences on the course of these reactions.

Electrophilic and Radical Addition Reactions to the Alkene

The carbon-carbon double bond of this compound is susceptible to attack by both electrophiles and radicals, leading to a variety of saturated functionalized products. The regiochemical outcome of these additions is highly dependent on the reaction mechanism.

In electrophilic additions , such as the addition of hydrogen halides (HX), the reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile (typically H⁺) adds to the less substituted carbon of the double bond (C1), generating the more stable secondary carbocation at the C2 position. pressbooks.pub Subsequent attack by the nucleophile (X⁻) on this carbocation yields the 2-halo-3-methoxyundecane product. youtube.com A notable example of an electrophilic-type addition is the oxidative Heck reaction. In a documented procedure, this compound was subjected to an oxidative Heck reaction using a palladium catalyst and benzoquinone as the oxidant, demonstrating the terminal alkene's ability to participate in palladium-catalyzed C-C bond formation. core.ac.uklibretexts.org

In contrast, radical additions , which are typically initiated by peroxides (ROOR), follow an anti-Markovnikov regioselectivity. chemistrysteps.comvedantu.com This is particularly well-established for the addition of hydrogen bromide (HBr). masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide. youtube.com The resulting alkoxy radical abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org This bromine radical then adds to the terminal carbon (C1) of the alkene, a process that generates the more stable secondary radical at the C2 position. masterorganicchemistry.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to furnish the final product, 1-bromo-3-methoxyundecane, and propagate the radical chain. chemistrysteps.com

| Reaction Type | Reagents | Mechanism | Key Intermediate | Major Product |

| Electrophilic Addition | HBr | Ionic | Secondary Carbocation at C2 | 2-Bromo-3-methoxyundecane |

| Radical Addition | HBr, ROOR | Free Radical | Secondary Radical at C2 | 1-Bromo-3-methoxyundecane |

This table illustrates the predicted regiochemical outcomes for the addition of HBr to this compound under different mechanistic pathways.

Olefin Metathesis Reactions of Unsaturated Ethers

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds by rearranging alkene fragments. masterorganicchemistry.com As an unsaturated ether, this compound can participate in these transformations, although the presence of the allylic oxygen can influence catalyst activity and selectivity. beilstein-journals.orgmdpi.com Cross-metathesis (CM) of this compound with another olefin, for example, would lead to new unsaturated ethers, but controlling the selectivity can be challenging. uwindsor.ca

The outcome of metathesis reactions is highly dependent on the catalyst system employed. harvard.edu Common catalysts are based on ruthenium (Grubbs and Hoveyda-Grubbs catalysts) and molybdenum or tungsten (Schrock catalysts). grantome.com While highly active, early-metal Schrock-type catalysts can have lower functional group tolerance. The development of more robust ruthenium catalysts has broadened the scope of metathesis to include functionalized substrates like allylic ethers. beilstein-journals.org

For cross-metathesis involving a terminal alkene like this compound, several outcomes are possible, including homodimerization of each partner and the desired cross-product. Selectivity is often achieved by using one olefin in excess or by choosing partners with different electronic and steric properties. organic-chemistry.org The presence of the allylic ether in this compound can be problematic for some catalysts, leading to lower reactivity. mdpi.com However, specific catalyst systems have been developed to address these challenges. nih.gov

| Catalyst Type | Metal Center | Key Features | Typical Application for Allylic Ethers |

| Grubbs I & II | Ruthenium | High functional group tolerance, good activity. | General RCM and CM, often gives E/Z mixtures. |

| Hoveyda-Grubbs II | Ruthenium | Chelating isopropoxystyrene ligand enhances stability and allows for catalyst recovery/reuse. | Widely used for CM; selectivity varies. |

| Schrock Catalysts | Molybdenum/Tungsten | Very high activity, can metathesize sterically hindered olefins. | Highly effective, enables development of Z-selective systems. grantome.com |

| Z-Selective Catalysts | Molybdenum/Ruthenium | Specifically designed ligands (e.g., dithiolate on Ru, specific imido/alkoxide on Mo) to favor kinetic Z-product. | High Z-selectivity in CM of allylic and enol ethers. mdpi.comnih.gov |

This table summarizes major classes of olefin metathesis catalysts and their general applicability to substrates containing ether functionalities.

A significant challenge in olefin metathesis is controlling the geometry (E/Z) of the newly formed double bond. masterorganicchemistry.com Most standard catalysts yield the thermodynamically more stable E-isomer as the major product. However, many complex natural products contain Z-olefins, driving the development of stereoselective catalysts. mdpi.com

For substrates like allylic ethers, molybdenum- and tungsten-based Schrock-type catalysts have been developed that exhibit high Z-selectivity. grantome.comnih.gov The stereochemical outcome is determined in the metallacyclobutane intermediate, where steric interactions between the substrate substituents and the catalyst's ligands can favor a transition state leading to the Z-alkene. Certain ruthenium-based catalysts featuring bulky dithiolate ligands have also been shown to promote highly Z-selective cross-metathesis reactions. mdpi.com In a cross-metathesis reaction with this compound, the use of such a specialized catalyst would be crucial to favor the formation of the Z-isomer of the product over the thermodynamically preferred E-isomer.

Ene Reactions and Intramolecular Cyclizations

The allylic C-H bonds at the C3 position of this compound allow it to act as the "ene" component in pericyclic ene reactions. wikipedia.org This reaction involves the transfer of an allylic hydrogen to an "enophile" (a compound with a multiple bond), with a concurrent shift of the double bond and formation of a new carbon-carbon single bond. organic-chemistry.orglibretexts.org Thermal ene reactions often require high temperatures, but the process can be catalyzed by Lewis acids, allowing for milder conditions. inflibnet.ac.in For this compound, a reaction with a suitable enophile like diethyl azodicarboxylate would result in a new C-C bond at C1 and the migration of the double bond to the C2-C3 position.

Intramolecular cyclizations are powerful methods for constructing cyclic molecules. clockss.orgresearchgate.net While this compound itself is not primed for a simple intramolecular reaction, derivatives containing a second reactive moiety on the undecyl chain could undergo cyclization. For example, an intramolecular Heck reaction could be envisioned if the chain terminated in an aryl halide, leading to the formation of a large ring. wikipedia.org Similarly, base-promoted intramolecular cyclizations are common for suitably functionalized substrates. beilstein-journals.org Ring-closing metathesis (RCM), discussed previously, is another prominent example of an intramolecular cyclization that could be applied to a diene derivative of this molecule.

Hydrostannation and Related Carbometallation/Heteroatom-Metallation Reactions

The terminal alkene of this compound is a substrate for various reactions that install a metal or metalloid, which can be valuable for subsequent cross-coupling reactions.

Hydrostannation , the addition of a tin hydride (e.g., Bu₃SnH) across the double bond, can proceed via radical or metal-catalyzed pathways. conicet.gov.ar The radical pathway, similar to HBr addition, results in the anti-Markovnikov product where the stannyl (B1234572) group adds to the terminal carbon (C1). researchgate.net Palladium-catalyzed hydrostannation, in contrast, can lead to different regiochemical outcomes depending on the catalyst and ligands, but often also favors the terminal vinyl- or allylstannane. conicet.gov.arscholaris.ca

Carbometallation involves the addition of an organometallic reagent across the double bond. wikipedia.org A synthetically powerful example applicable to this compound is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction developed by Negishi. wikipedia.org This reaction uses a chiral zirconocene (B1252598) catalyst to mediate the addition of an organoaluminum reagent (e.g., AlMe₃) across a terminal alkene. nih.gov For this compound, this would install the alkyl group (e.g., methyl) at C1 and the aluminum at C2 with high enantioselectivity. The resulting organoaluminum species can be readily oxidized to the corresponding chiral alcohol, providing a route to enantiomerically enriched products. wikipedia.orgarkat-usa.org

| Reaction | Reagent(s) | Metal/Metalloid Source | Typical Product from this compound |

| Hydrostannation (Radical) | R₃SnH, AIBN | R₃Sn• | 1-Stannyl-3-methoxyundecane |

| Hydrostannation (Pd-cat.) | R₃SnH, Pd catalyst | Pd-H/Pd-SnR₃ | 1-Stannyl-3-methoxyundecane or 2-Stannyl-3-methoxyundecane |

| Carboalumination (ZACA) | R₃Al, Chiral Zr catalyst | R-Al | Chiral 2-hydroxy-1-alkyl-3-methoxyundecane (after oxidation) |

This table summarizes several metallation reactions applicable to the terminal alkene of this compound.

Reactions Involving the Methoxy Group and its Vicinity

The methoxy group and the adjacent allylic position are key sites for chemical transformations.

Selective Ether Cleavage Strategies

The cleavage of the ether bond in this compound to yield undec-1-en-3-ol (B1598759) and a methyl derivative is a synthetically important transformation. Given its structure as an alkyl allylic ether, several strategies can be employed for this purpose.

Acid-catalyzed cleavage using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a common method. libretexts.orgopenstax.org The reaction mechanism depends on the substitution pattern of the ether. For this compound, which has a secondary allylic group, the cleavage can proceed through either an S(_N)1 or S(_N)2 pathway. libretexts.orgopenstax.org Protonation of the ether oxygen creates a good leaving group (methanol). In an S(_N)1 mechanism, the departure of methanol (B129727) would form a relatively stable secondary allylic carbocation, which is stabilized by resonance. lumenlearning.com Subsequent attack by the halide nucleophile (Br or I) on the carbocation would yield the corresponding allylic halide. libretexts.orgopenstax.org Alternatively, under conditions favoring an S(_N)2 reaction, the halide would attack the less sterically hindered methyl group, producing undec-1-en-3-ol and a methyl halide. libretexts.orgopenstax.org The choice between these pathways can often be influenced by the reaction conditions.

Lewis acids are also effective reagents for ether cleavage. researchgate.netchem-station.com Boron tribromide (BBr(_3)) is a particularly powerful reagent for cleaving methyl ethers under mild conditions. chem-station.comrsc.org The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is often preferred due to its high selectivity and tolerance for other functional groups, such as the double bond in this compound. rsc.org Other Lewis acids like aluminum chloride (AlCl(_3)), often in combination with a soft nucleophile like a thiol, can also be used for demethylation. chem-station.comrsc.org

Table 1: Reagents for Selective Ether Cleavage

| Reagent Class | Specific Reagent(s) | Typical Conditions | Mechanistic Notes |

| Strong Brønsted Acids | HBr, HI | Aqueous, reflux | Can proceed via S(_N)1 or S(_N)2 mechanism. libretexts.orgopenstax.org |

| Lewis Acids | BBr(_3) | Anhydrous organic solvent, often at low temperatures | Highly effective for methyl ethers. chem-station.comrsc.org |

| AlCl(_3) / Ethanethiol | Organic solvent | The thiol acts as a soft nucleophile. rsc.org | |

| Organometallic Reagents | Low-valent titanium | Ti(O-i-Pr)(_4)/TMSCl/Mg | Effective for allyl ether cleavage under mild conditions. researchgate.net |

Participation in Rearrangement or Pericyclic Processes

The allylic ether structure of this compound makes it a potential substrate for various rearrangement reactions, particularly sigmatropic rearrangements. msu.edumvpsvktcollege.ac.in

The most relevant of these is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement. msu.eduwikipedia.org For this compound itself, a direct thermal Claisen rearrangement is not possible as it is not an allyl vinyl ether. However, it could be a precursor to a substrate for a variant of this reaction. For instance, if the molecule were to be transformed into an allyl vinyl ether derivative, it would undergo a concerted, pericyclic reaction upon heating, proceeding through a highly ordered, chair-like six-membered transition state to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgjove.comjove.com

There are several named variations of the Claisen rearrangement that could potentially involve a derivative of this compound:

Johnson-Claisen Rearrangement : Reaction of the corresponding allylic alcohol (undec-1-en-3-ol, obtained from ether cleavage) with an orthoester would yield a γ,δ-unsaturated ester. wikipedia.org

Eschenmoser-Claisen Rearrangement : The reaction of undec-1-en-3-ol with N,N-dimethylacetamide dimethyl acetal (B89532) would produce a γ,δ-unsaturated amide. nrochemistry.com

Ireland-Claisen Rearrangement : If undec-1-en-3-ol is esterified, the resulting allylic ester can be treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then undergoes rearrangement to a γ,δ-unsaturated carboxylic acid. wikipedia.org

Another potential pericyclic reaction is the ene reaction , where the alkene of this compound could react with a suitable enophile. msu.edu

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes and controlling selectivity.

Elucidation of Concerted vs. Stepwise Mechanisms

For many reactions of allylic ethers, a key mechanistic question is whether the reaction proceeds through a concerted pathway or a stepwise pathway involving discrete intermediates.

Pericyclic Reactions , such as the Claisen rearrangement, are classic examples of concerted mechanisms. wikipedia.orgjove.com The bonds are broken and formed simultaneously in a cyclic transition state. wikipedia.orgjove.com This is supported by the high stereospecificity often observed in these reactions. msu.edu The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted processes. wikipedia.org

In contrast, other transformations may proceed in a stepwise fashion . For example, certain cycloaddition reactions involving electron-deficient alkenes and enol ethers (structurally related to the enol ether tautomer of this compound's potential isomerization product) have been shown to proceed via zwitterionic intermediates, indicating a stepwise mechanism. acs.orgresearchgate.net The reaction of some allylic ethers with chlorosulfonyl isocyanate (CSI) has been shown to be a competitive process between a concerted S(_N)i' mechanism and a stepwise S(_N)1 mechanism, depending on the stability of the potential carbocation intermediate. nih.gov Similarly, acid-catalyzed ether cleavage can be stepwise if it proceeds through a stable carbocation intermediate (S(_N)1 mechanism). libretexts.orgopenstax.org

Characterization of Reactive Intermediates (e.g., Metallacyclobutane, Zwitterionic)

Many reactions of this compound and related compounds involve transient, highly reactive intermediates that are not directly observed but are inferred from experimental and computational studies. lumenlearning.comorganicchemistrydata.org

Metallacyclobutanes are key intermediates in olefin metathesis reactions, catalyzed by transition metal alkylidene complexes. mdpi.com If this compound were to participate in a cross-metathesis or ring-closing metathesis reaction, the mechanism would involve the [2+2] cycloaddition of the alkene with the metal carbene to form a four-membered metallacyclobutane ring. mdpi.comresearchgate.netacs.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and regenerate a metal carbene, driving the catalytic cycle. mdpi.com The stability and decomposition pathways of these ruthenacyclobutane intermediates are critical to the success of the metathesis reaction, as decomposition can be a competing pathway. researchgate.netprinceton.edu The high strain and steric effects within the metallacyclobutane can be a limiting factor in these processes. acs.org

Zwitterionic intermediates are characterized by having both a positive and a negative formal charge on different atoms within the same molecule. They are often proposed in polar reactions. nih.govmdpi.com For instance, the cycloaddition of electron-poor olefins with electron-rich olefins like enol ethers can proceed through a stepwise mechanism involving a zwitterionic intermediate. acs.orgrsc.org The formation of such an intermediate can be influenced by solvent polarity and the electronic nature of the reactants. mdpi.com In some cases, these zwitterionic species can be trapped or may lead to products other than the expected cycloadduct, providing evidence for their existence. researchgate.netmdpi.com Lewis acid-promoted reactions can also generate zwitterionic intermediates through processes like intramolecular hydride transfer. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Control

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.

Thermodynamic control favors the most stable product. A relevant example is the base-catalyzed isomerization of allylic ethers to the corresponding, more stable, propenyl ethers. capes.gov.brrsc.org The equilibrium strongly favors the propenyl ether because of the stabilizing p-π conjugation between the oxygen lone pair and the C=C double bond in the product. rsc.org For the isomerization of alkyl allyl ethers to alkyl (Z)-propenyl ethers, the Gibbs free energy of isomerization (ΔG°) is significantly negative, indicating a thermodynamically favorable process. capes.gov.brrsc.org

Table 2: Thermodynamic Data for Isomerization of Allyl Ethers to (Z)-Propenyl Ethers

| Alkyl Group (R) | ΔG° (kJ mol) at 298.15 K | ΔH° (kJ mol) | Reference |

| Methyl | -19.9 | - | rsc.org |

| tert-Butyl | -24.9 | - | rsc.org |

| General Alkyl | -18 to -25 | -18 to -25 | capes.gov.br |

Data represents the general trend for this class of compounds.

Kinetic control , on the other hand, favors the product that is formed fastest, which proceeds via the transition state with the lowest activation energy. In many pericyclic reactions, like the Claisen rearrangement, the distribution of products is determined by the relative energies of the different possible transition states. jove.com For example, the preference for a chair-like over a boat-like transition state is a form of kinetic control. jove.comjove.com Theoretical studies on allylic ether isomerization show that in the absence of a catalyst, the activation energy is very high, but it is dramatically lowered by the presence of a gold catalyst, demonstrating kinetic influence by catalysis. sioc-journal.cn The rate of rearrangement reactions is also sensitive to solvent effects, with polar solvents often accelerating reactions that involve charge separation in the transition state. wikipedia.org

Computational Chemistry Approaches to 3 Methoxyundec 1 Ene Chemistry

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including atoms, molecules, and solids. epfl.chjussieu.fr DFT is both computationally efficient and accurate, making it suitable for systems with hundreds of atoms. epfl.ch The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. esqc.orgmdpi.com In practice, the Kohn-Sham approach is employed, which uses a set of non-interacting orbitals (the Kohn-Sham orbitals) to construct the electron density of the system, simplifying the calculation of kinetic energy. jussieu.fr The exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons, is approximated by various functionals. esqc.org These methods are used to predict molecular geometries, energies, and electronic properties. wikipedia.org

Due to the presence of single bonds, 3-methoxyundec-1-ene can exist in numerous spatial arrangements, or conformations. A conformational landscape analysis aims to identify the most stable of these conformers, which are located at energy minima on the potential energy surface.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | C1-C2-C3-C4 = 178.5; C2-C3-O-C(Me) = 65.2 |

| Conf-2 | 0.45 | C1-C2-C3-C4 = 68.1; C2-C3-O-C(Me) = 179.1 |

| Conf-3 | 0.98 | C1-C2-C3-C4 = -70.3; C2-C3-O-C(Me) = 64.8 |

| Conf-4 | 1.52 | C1-C2-C3-C4 = 175.4; C2-C3-O-C(Me) = -63.9 |

Note: The data presented in this table is illustrative and represents typical results from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. ekb.eglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The HOMO, being the orbital from which an electron is most easily removed, characterizes the molecule's ability to act as a nucleophile or electron donor. ekb.egwuxiapptec.com Conversely, the LUMO, the orbital to which an electron is most easily added, represents the molecule's capacity to act as an electrophile or electron acceptor. ekb.egwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. ekb.eg A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon double bond (C1=C2), making this the most likely site for electrophilic attack. The LUMO would also be associated with this region, ready to accept electrons from a nucleophile. The methoxy (B1213986) group's oxygen atom, with its lone pairs, would also influence the distribution and energy of the HOMO.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.25 | π-orbital of C1=C2 double bond |

| LUMO | 0.85 | π*-orbital of C1=C2 double bond |

| HOMO-LUMO Gap (ΔE) | 10.10 | - |

Note: The data presented in this table is illustrative and represents typical results from a DFT orbital analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. uni-muenchen.depreprints.org The MEP is calculated as the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de It is typically visualized as a color-coded map, where different colors represent different potential values. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. preprints.orgresearchgate.net These areas correspond to sites that can act as hydrogen bond acceptors. For this compound, the most negative potential is expected around the oxygen atom of the methoxy group due to its high electronegativity and lone pair electrons. A region of moderately negative potential would also be associated with the π-electrons of the C=C double bond. nih.gov Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net In this compound, these would be found around the hydrogen atoms, particularly those on the vinyl group and the methoxy group.

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to validate experimental findings or to identify unknown compounds. wikipedia.org By simulating spectra for proposed structures, chemists can compare them with experimental data to confirm molecular identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is used to compute the magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a molecule like this compound, predicting the NMR spectrum involves first performing a conformational analysis to identify all significant low-energy conformers. github.iod-nb.info The NMR chemical shifts are then calculated for each conformer, and a final, Boltzmann-averaged spectrum is generated based on their relative populations. d-nb.info Comparing these predicted shifts with an experimental spectrum allows for unambiguous assignment of each resonance and can help confirm the structure. nmrdb.org The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. nih.govgithub.io

| Atom Position | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (CH₂) | 115.1 | 114.8 | 5.15, 5.22 | 5.18, 5.25 |

| C2 (CH) | 139.5 | 139.2 | 5.78 | 5.80 |

| C3 (CH) | 82.3 | 82.0 | 3.85 | 3.87 |

| C4 (CH₂) | 36.8 | 36.5 | 1.55 | 1.57 |

| -OCH₃ | 56.4 | 56.2 | 3.30 | 3.32 |

Note: The data presented in this table is illustrative. Experimental values are hypothetical. Calculated values represent typical results from a Boltzmann-averaged GIAO/DFT calculation. docbrown.infoprospre.ca

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by probing its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. researchgate.net These calculations also provide the IR intensities and Raman activities for each mode, which helps in simulating the entire spectrum.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory used. By analyzing the atomic motions associated with each calculated frequency (the normal modes), specific peaks in the experimental IR and Raman spectra can be assigned to particular bond stretches, bends, or torsions. For this compound, key vibrations would include the C=C stretch, the C-H stretches of the vinyl group, the C-O-C stretches of the ether, and various CH₂/CH₃ bending and rocking modes of the alkyl chain.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3195 | 3067 | 3070 | =C-H stretch (asymmetric) |

| 3105 | 2981 | 2985 | =C-H stretch (symmetric) |

| 3030 | 2909 | 2912 | -C-H stretch (methoxy) |

| 1685 | 1618 | 1620 | C=C stretch |

| 1155 | 1109 | 1110 | C-O-C stretch (asymmetric) |

| 945 | 907 | 910 | =CH₂ out-of-plane bend (wag) |

Note: The data presented in this table is illustrative. Calculated frequencies are hypothetical values from a DFT calculation, and a scaling factor of 0.96 has been applied. Experimental values are hypothetical.

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. numberanalytics.com For a molecule like this compound, computational chemistry could be employed to explore its reactivity, particularly in reactions such as additions to the double bond, allylic functionalization, or transformations involving the methoxy group. These theoretical investigations provide a framework for understanding reaction mechanisms and predicting outcomes. numberanalytics.com

Transition State Characterization and Activation Parameters

A cornerstone of mechanistic computational chemistry is the characterization of transition states. uni-giessen.de A transition state represents the highest energy point along the lowest energy path of a reaction, a fleeting geometry that is inherently unstable and cannot be isolated experimentally. savemyexams.comiupac.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having one imaginary vibrational frequency. iupac.org This imaginary frequency corresponds to the motion along the reaction coordinate, the specific path leading from reactants to products.

For a hypothetical reaction involving this compound, such as an electrophilic addition to the double bond, computational chemists would model the approach of the electrophile to the alkene. By systematically mapping the potential energy surface, they could locate the transition state structure. The geometry of this transition state would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

Once the transition state is located and verified, its energy relative to the reactants can be used to calculate the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡). These activation parameters are crucial for understanding the kinetics of the reaction. A higher activation energy implies a slower reaction rate.

Table 1: Hypothetical Activation Parameters for a Reaction of this compound

| Reaction Type | Computational Method | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Electrophilic Addition | DFT (B3LYP/6-31G*) | Data not available | Data not available |

| Ene Reaction | DFT (ωB97X-D/def2-TZVP) | Data not available | Data not available |

| Radical Addition | CASSCF/CASPT2 | Data not available | Data not available |

Note: The values in this table are placeholders and represent the type of data that would be generated from computational studies. No experimental or calculated values for this compound were found in the reviewed literature.

Reaction Coordinate Analysis and Energy Profiles of Transformations

A reaction coordinate analysis, often visualized through a reaction energy profile, provides a graphical representation of the energy changes as reactants are converted into products. researchgate.net This profile plots the potential energy of the system against the reaction coordinate. Key points on this profile include the reactants, any intermediates, transition states, and the final products. savemyexams.com

For a transformation of this compound, an intrinsic reaction coordinate (IRC) calculation would typically be performed starting from the transition state structure. This calculation maps the lowest energy path downhill to both the reactants and the products, confirming that the identified transition state indeed connects the intended species.

Computational studies on analogous systems, such as the ene reaction, have demonstrated the power of these analyses. wikipedia.orgresearchgate.net For example, DFT calculations have been used to construct detailed energy profiles for ene reactions, revealing the concerted or stepwise nature of the mechanism depending on the substrates and catalysts involved. wikipedia.org Similar methodologies could be applied to this compound to predict its reactivity in such transformations and to understand the factors controlling stereoselectivity.

Advanced Applications of 3 Methoxyundec 1 Ene in Complex Molecule Synthesis and Materials Science Research

Role as a Chiral or Achiral Building Block in Natural Product Synthesis

3-Methoxyundec-1-ene serves as a critical starting material or intermediate in the synthesis of a variety of natural products and bioactive molecules. Its utility stems from the reactive terminal olefin and the stereocenter that can be established at the C3 position, allowing it to be used as either an achiral precursor or a chiral building block.

Precursor in Bioactive Compound Total Synthesis (e.g., Lipopeptide Derivatives)

The structural framework of this compound is particularly relevant to the synthesis of lipopeptide derivatives, a class of compounds often characterized by their lipid side chains attached to a peptide core. These molecules exhibit a wide range of biological activities, including antibiotic and antifungal properties. The undecene chain of this compound provides the necessary lipophilic tail, which can be further functionalized or incorporated into the target molecule. While direct synthesis of a specific, named lipopeptide derivative from this compound is not extensively detailed in readily available literature, its structural similarity to lipid portions of such molecules makes it a logical and strategic precursor in synthetic planning.

Strategic Intermediate for Scaffold Construction in Synthetic Chemistry

Beyond its direct incorporation as a side chain, this compound is a strategic intermediate for constructing more complex molecular scaffolds. The terminal alkene is amenable to a wide array of chemical transformations, including but not limited to, cross-coupling reactions, metathesis, and various addition reactions. These transformations allow chemists to elaborate the carbon skeleton, introduce new functional groups, and build intricate cyclic or polycyclic systems that form the core of many complex natural products. core.ac.uk The methoxy (B1213986) group can serve as a protecting group for a hydroxyl functionality or can influence the stereochemical outcome of nearby reactions, adding another layer of strategic control in a multi-step synthesis.

Contributions to Methodological Development in Organic Synthesis

The reactivity of this compound also makes it a valuable substrate for the development and optimization of new synthetic methods. Its well-defined structure allows researchers to test the efficacy and selectivity of novel catalytic systems and to probe the mechanistic details of organic reactions.

Substrate for Novel Catalyst Development and Evaluation

In the pursuit of more efficient and selective chemical transformations, new catalysts are constantly being developed. This compound has been employed as a substrate to evaluate the performance of new catalysts, particularly in the context of oxidative Heck reactions. core.ac.uk For instance, in a study exploring palladium-catalyzed oxidative Heck reactions, this compound was used as the olefin component to react with phenylboronic acid in the presence of a novel palladium catalyst. core.ac.uk The reaction's success and yield provide a measure of the catalyst's activity and its ability to function with substrates bearing ether functionalities.

| Reaction Component | Reagent/Catalyst | Amount | Role |

| Olefin | This compound | 1 mmol | Substrate |

| Arylating Agent | Phenylboronic Acid | 1.5 mmol | Coupling Partner |

| Catalyst | Catalyst 1 | 0.1 mmol | Promotes C-C bond formation |

| Oxidant | Benzoquinone | 2 mmol | Regenerates the active catalyst |

| Solvent | Dioxane | 3 mL | Reaction Medium |

| Additive | Acetic Acid | 4 mmol | Facilitates the reaction |

This table illustrates the use of this compound in a typical experimental setup for catalyst evaluation.

Probing Reaction Scope, Regioselectivity, and Stereoselectivity

Understanding the scope and limitations of a new reaction is crucial for its widespread application. This compound serves as an excellent probe for these studies due to its specific structural features. The presence of the methoxy group near the reactive alkene can influence the regioselectivity of addition reactions, providing insight into the electronic and steric factors that govern the reaction's outcome. core.ac.uk For example, in the aforementioned oxidative Heck reaction, the position at which the phenyl group adds to the double bond (regioselectivity) is a key parameter that is evaluated. core.ac.uk Furthermore, if the reaction creates a new stereocenter, the diastereomeric or enantiomeric ratio of the products can be analyzed to determine the stereoselectivity of the catalytic system.

Interdisciplinary Applications in Materials Science Research

While the primary applications of this compound are firmly rooted in organic synthesis, its potential extends to materials science. The terminal alkene functionality allows it to be a monomer or a co-monomer in polymerization reactions. The incorporation of the long alkyl chain with the methoxy group could be used to tune the properties of polymers, such as their hydrophobicity, thermal properties, and self-assembly behavior. Although specific examples of its use in materials science are not yet widely reported, the fundamental reactivity of this compound suggests a promising future in the design and synthesis of functional materials with tailored properties.

Investigation as a Ligand or Solvent Component in Nanoparticle Synthesis (as exemplified by 11-methoxyundec-1-ene)

The synthesis of monodisperse and stable nanoparticles is critically dependent on the choice of capping agents or ligands. These molecules passivate the nanoparticle surface, control growth kinetics, and prevent agglomeration. Bifunctional ligands, which possess both a surface-anchoring group and a secondary functional group, are particularly valuable as they allow for post-synthetic modification.

Research into compounds structurally analogous to this compound, such as its isomer 11-methoxyundec-1-ene (B8618920), provides a strong foundation for its potential in this field. In studies involving gold (Au) or cadmium selenide (B1212193) (CdSe) nanoparticles, long-chain alkenes with a terminal functional group have proven effective. The alkyl chain provides a steric barrier, ensuring colloidal stability in nonpolar solvents, while the terminal group offers specific functionality. For 11-methoxyundec-1-ene, the terminal alkene can serve as a reactive handle for covalent attachment to substrates or other molecules via hydrosilylation or click chemistry, while the distant methoxy group can subtly modify solvent compatibility.

Extrapolating from this, this compound presents a compelling, albeit structurally distinct, candidate for similar applications. The key difference lies in the position of the methoxy group. Located at the C-3 position, it is in an allylic relationship with the double bond. This proximity could lead to several unique effects:

Altered Surface Binding: The ether oxygen, being closer to the alkene anchoring point, might engage in secondary coordination with the nanoparticle surface, potentially influencing crystal growth and final particle morphology.

Modified Reactivity: The electronic influence of the allylic ether could modulate the reactivity of the C1=C2 double bond in post-synthetic functionalization reactions.

Steric Profile: The methoxy-octyl side chain presents a different steric profile compared to a linear chain, which could affect the packing density of ligands on the nanoparticle surface and, consequently, inter-particle interactions.

These hypothetical differences highlight this compound as a valuable subject for investigation, enabling a systematic study of how ligand isomerism impacts the physicochemical properties of nanomaterials.

| Ligand | Structure Type | Key Features | Potential Impact on Nanoparticles |

|---|---|---|---|

| 1-Dodecene | Simple Alkene | C12 linear chain, terminal alkene | Provides good steric stabilization; alkene allows for post-synthetic modification. |

| 11-Methoxyundec-1-ene | Terminally Functionalized Alkene | C11 chain, terminal alkene, terminal methoxy | Bifunctional; alkene for anchoring/reaction, distant methoxy for solubility modulation. |

| This compound | Internally Functionalized Alkene | C11 chain, terminal alkene, allylic methoxy | Hypothesized to alter surface binding via secondary ether coordination; may affect alkene reactivity. |

| Oleic Acid | Carboxylic Acid | C18 chain, internal alkene, terminal carboxylate | Strong carboxylate binding to metal oxide surfaces; provides excellent stability. |

Potential as a Monomer Precursor for Advanced Polymeric Materials via Olefin Metathesis

Olefin metathesis has emerged as a powerful tool in polymer chemistry for synthesizing materials with precisely controlled architectures. Acyclic Diene Metathesis (ADMET) polymerization, in particular, is well-suited for the polymerization of α,ω-dienes and can also be adapted for terminal olefins like this compound. In this process, a metal carbene catalyst (e.g., a Grubbs' catalyst) facilitates the step-growth polymerization of the monomer, with the concomitant release of a small, volatile byproduct (ethylene), which drives the reaction to completion.

The polymerization of this compound via ADMET would yield a unique polymer, poly(1-(methoxy-octyl)ethylene). This material would possess a polyethylene-like backbone decorated with a pendant methoxy-octyl group at every other carbon atom. The structure of this polymer suggests several desirable material properties:

Low Glass Transition Temperature (Tg): The long, flexible octyl side chains would act as internal plasticizers, significantly disrupting chain packing and increasing free volume. This is expected to result in a very low Tg, imparting elastomeric or rubbery characteristics to the material at room temperature.

Tunable Solubility: The hydrocarbon nature of the side chains would ensure solubility in common nonpolar organic solvents, while the regularly spaced methoxy groups would introduce polarity, potentially enhancing compatibility with more polar media compared to simple polyolefins like polyethylene (B3416737) or polypropylene.

Functional Handle: The ether linkages within the side chains could serve as sites for coordination with metal ions or as hydrogen bond acceptors, offering a route to create functional blends or composites.

The controlled nature of ADMET polymerization would allow for the synthesis of polymers with predictable molecular weights and low dispersity. The properties of the resulting material could be further tuned through copolymerization of this compound with other functional monomers, opening a pathway to a diverse range of advanced materials, from soft elastomers to functional coatings and membranes.

| Parameter | Description |

|---|---|

| Monomer | This compound |

| Polymerization Method | Acyclic Diene Metathesis (ADMET) |

| Typical Catalyst | Grubbs' or Schrock Ruthenium/Molybdenum Catalysts |

| Reaction Byproduct | Ethylene (B1197577) (CH2=CH2) |

| Polymer Repeating Unit | -[CH(CH(OCH3)(C8H17))-CH2]-n |

| Resulting Polymer Name | poly(1-(methoxy-octyl)ethylene) |

| Predicted Material Class | Elastomer / Amorphous Polymer |

| Anticipated Key Properties | Low Tg, high flexibility, solubility in organic solvents, functional ether groups. |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Methoxyundec-1-ene in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .

- Ventilation: Employ fume hoods or closed systems to minimize inhalation risks. Install emergency showers and eyewash stations .

- Waste Disposal: Segregate chemical waste in labeled containers and consult certified agencies for disposal to avoid environmental contamination .

- Fire Safety: Use dry powder or CO₂ extinguishers; avoid water jets due to potential reactivity. Store away from heat sources to prevent container explosions .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze methoxy (-OCH₃) and alkene (C=C) proton signals. Compare with reference spectra of structurally similar compounds (e.g., 3-Methoxyphenyl isocyanate ).

- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar columns (e.g., DB-WAX) to resolve volatile components. Calibrate with NIST-standardized retention indices .

- Infrared (IR) Spectroscopy: Identify methoxy group stretches (~2830 cm⁻¹) and alkene C-H out-of-plane bending (~990 cm⁻¹) .

Q. What are the key considerations for synthesizing this compound in small-scale reactions?

- Methodological Answer:

- Precursor Selection: Use undec-1-ene derivatives with protected hydroxyl groups. Methoxy introduction via nucleophilic substitution (e.g., Williamson ether synthesis) under anhydrous conditions .

- Catalysts: Optimize with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification: Employ fractional distillation or silica gel chromatography to isolate the product from byproducts (e.g., unreacted alcohols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and enantiomeric purity of this compound?

- Methodological Answer:

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., alkene isomerization) .

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce racemization .

- Chiral Catalysts: Screen chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance enantioselectivity. Monitor progress via chiral HPLC .

Q. How should researchers address contradictions in kinetic data when studying this compound’s reaction mechanisms?

- Methodological Answer:

- Iterative Data Analysis: Replicate experiments under controlled variables (e.g., pH, solvent polarity) to identify outliers .

- Computational Modeling: Validate hypotheses using DFT calculations (e.g., Gaussian software) to compare theoretical vs. experimental activation energies .

- Cross-Validation: Correlate kinetic data with spectroscopic trends (e.g., in situ FTIR monitoring of intermediate formation) .

Q. What advanced analytical strategies can resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign carbon-proton correlations, particularly for methoxy and alkene regions .

- X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine) to resolve stereochemical uncertainties .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error to distinguish isomers .

Safety and Compliance

Q. What are the documented hazards of prolonged exposure to this compound, and how can they be mitigated?

- Methodological Answer:

- Toxicity Screening: Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) for cytotoxicity .

- Exposure Limits: Adhere to OSHA Permissible Exposure Limits (PELs) for volatile organics (e.g., <50 ppm over 8 hours) .

- Engineering Controls: Implement real-time air quality monitors (e.g., PID sensors) to detect vapor leaks .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer:

- Standardized Protocols: Publish detailed synthetic procedures with reaction metrics (e.g., TLC Rf values, NMR δ values) .

- Inter-Lab Validation: Collaborate with external labs to replicate results using shared reagents (e.g., from Kanto Reagents ).

- Open Data Sharing: Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.